
Glycyl-DL-threonine dihydrate
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Overview
Description
Glycyl-d-threonine dihydrate is a dipeptide compound with the molecular formula C₆H₁₂N₂O₄·2H₂O. It is an orthorhombic crystal, often used in various biochemical and structural studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-d-threonine dihydrate can be synthesized through the condensation reaction of glycine and d-threonine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions .
Industrial Production Methods
Industrial production of glycyl-d-threonine dihydrate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Glycyl-d-threonine dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine residue can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of glycyl-d-threonine, such as oxo derivatives, alcohols, and substituted peptides .
Scientific Research Applications
Glycyl-d-threonine dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and structural studies.
Biology: Employed in studies of protein folding and interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of specialized peptides and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of glycyl-d-threonine dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Glycyl-l-threonine dihydrate
- Glycyl-d-serine dihydrate
- Glycyl-l-serine dihydrate
Uniqueness
Glycyl-d-threonine dihydrate is unique due to its specific stereochemistry, which can influence its interaction with biological molecules and its overall stability. This makes it particularly valuable in studies requiring precise structural and functional insights .
Biological Activity
Glycyl-DL-threonine dihydrate is a dipeptide composed of glycine and threonine, notable for its various biological activities and applications in biochemical research. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
Chemical Composition:
- Molecular Formula: C₆H₁₂N₂O₄
- Molecular Weight: 192.18 g/mol
Glycyl-DL-threonine can be synthesized through peptide coupling reactions, commonly using carbodiimide reagents (e.g., dicyclohexylcarbodiimide, DCC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl group of L-threonine, which then reacts with the amino group of glycine to form the dipeptide.
Biological Mechanisms and Activities
Glycyl-DL-threonine exhibits several biological activities that are significant in both physiological and experimental contexts:
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Enzymatic Substrate:
- It serves as a substrate in enzymatic studies involving threonine transaldolases, which catalyze reactions leading to the formation of β-hydroxy amino acids.
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Influence on Amino Acid Transport:
- Research has indicated that this compound may play a role in regulating amino acid transport systems in bacteria, such as Salmonella typhimurium and certain E. coli mutants. This suggests that Glycyl-DL-threonine could influence metabolic pathways related to amino acid uptake.
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Potential Therapeutic Applications:
- Glycyl-DL-threonine has been explored for its utility in synthesizing larger peptides with potential therapeutic applications, highlighting its importance in drug development.
Case Study 1: Enzymatic Reactions
In a study examining the enzymatic activity of threonine transaldolases, Glycyl-DL-threonine was shown to facilitate the retro-aldol cleavage of L-threonine, resulting in the formation of a glycyl-quinonoid intermediate. This reaction is crucial for synthesizing β-hydroxy amino acids, which have various applications in pharmaceuticals.
Case Study 2: Bacterial Metabolism
A study on E. coli mutants deficient in L-threonine uptake revealed altered growth responses when exposed to Glycyl-DL-threonine. This indicates that the compound may affect bacterial growth by modulating amino acid metabolism, potentially offering insights into antibiotic resistance mechanisms.
Comparative Analysis with Similar Compounds
Compound | Key Properties | Biological Activity |
---|---|---|
Glycyl-L-serine | Similar structure with serine instead of threonine | Involved in peptide synthesis and solubility |
Glycyl-L-tyrosine | Contains tyrosine | Enhances solubility in feed media |
Glycyl-DL-threonine | Hydroxyl group on threonine | Unique reactivity; influences amino acid transport |
Glycyl-DL-threonine is unique due to its hydroxyl group on the threonine residue, which imparts distinct chemical reactivity and biological activity compared to other dipeptides.
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDXCPYYJSKNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O.O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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